4-Methylisoquinolin-3-amine

Descripción general

Descripción

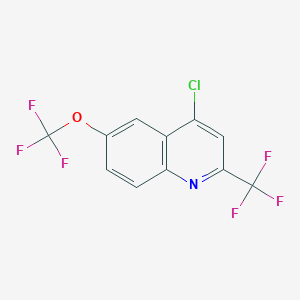

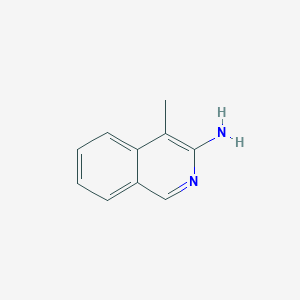

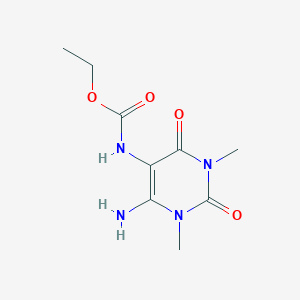

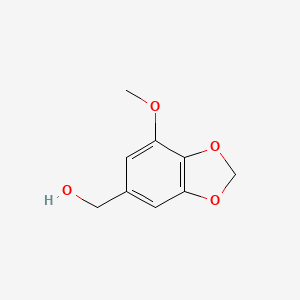

4-Methylisoquinolin-3-amine, also known as 3-Amino-4-methylisochinolin or 4-methyl-3-isoquinolinamine, is an organic compound with the molecular formula C10H10N2 . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of 4-Methylisoquinolin-3-amine and its analogues has been a subject of research in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Methylisoquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 158.2 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoquinolin-3-amine include a molecular weight of 158.2 g/mol. The compound is solid in physical form.Aplicaciones Científicas De Investigación

Dye Adsorption

- Scientific Field: Environmental Science

- Application Summary: 4-Methylisoquinolin-3-amine is used in the fabrication of an amine-rich porous adsorbent (ARPA) for the adsorptive removal of anionic dyes from aqueous solutions .

- Methods of Application: The ARPA is engineered specifically for the adsorptive removal of anionic dyes from aqueous solutions. The adsorption process reaches equilibrium in a remarkably short timeframe of just 20 minutes .

- Results: The ARPA demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg/g for Amaranth (ART) and 534.76 mg/g for Tartrazine (TTZ). It also showed remarkable selectivity, as evidenced by its ability to selectively adsorb TTZ from a mixed dye solution .

Syngas Upgrading

- Scientific Field: Environmental Science and Pollution Research

- Application Summary: 4-Methylisoquinolin-3-amine is used in the synthesis of amine-functionalized copper benzene-1,3,5-tricarboxylate (Cu-BTC) as an effective adsorbent for selective removal of CO2 from syngas to increase the concentration of H2 .

- Methods of Application: The amines used in this study included monoethanolamine (MEA), ethylenediamine (EDA), and polyethyleneimine (PEI). The physicochemical characterization indicated that the structure of amine-functionalized Cu-BTC was partially damaged, which resulted in a decrease in specific surface area and pore volume .

- Results: Among these adsorbents, Cu-BTC/PEI exhibited the maximum CO2 adsorption capacity of 3.83 mmol/g and the highest CO2/H2 selectivity of 19.74. It was found that the adsorption pressure is the most significant factor for the CO2 adsorption capacity .

Safety And Hazards

The safety data sheet for 3-Amino-4-methylisoquinoline, a compound similar to 4-Methylisoquinolin-3-amine, suggests avoiding dust formation and avoiding breathing mist, gas, or vapors. It also advises against contacting with skin and eye and recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-methylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVOLHIRQSGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315019 | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisoquinolin-3-amine | |

CAS RN |

7697-66-7 | |

| Record name | 7697-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide](/img/structure/B1605953.png)